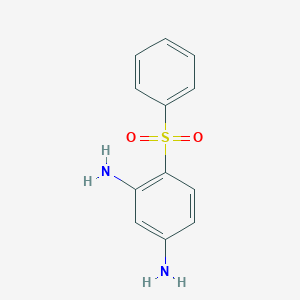

4-Benzenesulfonyl-m-phenylenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzenesulfonyl-m-phenylenediamine is an organic compound with the molecular formula C12H14N2O2S It is a derivative of m-phenylenediamine, where one of the hydrogen atoms on the benzene ring is substituted by a benzenesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Benzenesulfonyl-m-phenylenediamine can be synthesized through a condensation reaction between m-phenylenediamine and benzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzenesulfonyl-m-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- BSMPD serves as a crucial building block in the synthesis of more complex organic molecules. Its sulfonyl group enhances reactivity, making it suitable for various chemical modifications, including oxidation, reduction, and substitution reactions.

Reactions Involved

- Oxidation: Can yield sulfonic acid derivatives.

- Reduction: Leads to the formation of amine derivatives.

- Substitution: The sulfonyl group can be replaced with other functional groups under appropriate conditions.

Biological Research

Antimicrobial and Anticancer Properties

- Research indicates that BSMPD exhibits notable biological activities, particularly antimicrobial and anticancer effects. Studies have explored its interaction with specific molecular targets, such as enzymes or receptors, which may lead to the inhibition of certain biochemical pathways.

Mechanism of Action

- The mechanism involves strong interactions between the sulfonyl group and amino acid residues in enzyme active sites, potentially leading to modulation of enzyme activity and subsequent biological effects.

Pharmaceutical Applications

Drug Development

- BSMPD is under investigation for its potential use in drug development, particularly as a scaffold for designing inhibitors targeting specific enzymes. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity.

Quality Control in Pharmaceutical Production

- It is utilized in quality control processes during the production of related pharmaceutical compounds, such as Dapsone. This includes serving as a working standard or secondary reference standard during formulation validation .

Industrial Applications

Dyes and Pigments

- The compound is widely employed in the textile industry for dye production due to its ability to form stable colorants. Its solubility and reactivity make it an excellent candidate for creating vibrant dyes and pigments .

Polymer Production

Wirkmechanismus

The mechanism of action of 4-benzenesulfonyl-m-phenylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

m-Phenylenediamine: The parent compound without the sulfonyl group.

N-Salicylidene-m-phenylenediamine: A Schiff base derivative.

N,N’-Bis(salicylidene)-m-phenylenediamine: Another Schiff base derivative with two salicylidene groups.

Uniqueness

4-Benzenesulfonyl-m-phenylenediamine is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

4-Benzenesulfonyl-m-phenylenediamine (BSMPD) is an organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its properties based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the molecular formula C12H14N2O2S. The compound features a benzenesulfonyl group attached to the m-phenylenediamine backbone, which enhances its reactivity and biological interactions.

The biological activity of BSMPD is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group allows for strong interactions with amino acid residues in enzyme active sites, influencing biochemical pathways that can lead to antimicrobial and anticancer effects.

Antimicrobial Activity

BSMPD exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. For instance, it has shown activity against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that BSMPD could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that BSMPD may possess anticancer properties. A study reported that compounds similar to BSMPD inhibited the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer progression. The inhibition of IDO can enhance the immune response against tumors, making BSMPD a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of BSMPD and related compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of BSMPD against various strains of bacteria and fungi. The results demonstrated significant inhibition zones, indicating strong antimicrobial potential.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that BSMPD exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For example, similar compounds showed IC50 values as low as 61 nM against HeLa cells .

- Mechanistic Studies : Computational studies have suggested that BSMPD interacts with key proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. These interactions include hydrogen bonding and hydrophobic contacts with target proteins .

Comparative Analysis

To better understand the unique properties of BSMPD, it is useful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound (BSMPD) | High | Moderate | Sulfonyl group enhances reactivity |

| m-Phenylenediamine | Moderate | Low | Parent compound without sulfonyl group |

| N-Salicylidene-m-phenylenediamine | Low | High | Schiff base derivative |

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)benzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-6-7-12(11(14)8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGDOQVDCBRDDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.